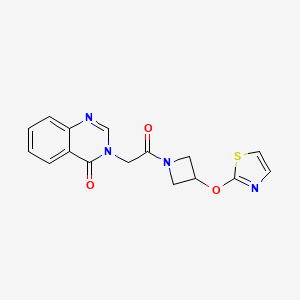
3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant area of research involving this compound is its synthesis for antimicrobial applications. Studies have shown that derivatives of quinazolin-4(3H)-one, including those with azetidinone and thiazolidinone rings, exhibit notable antibacterial and antifungal activities. These compounds are synthesized through various chemical reactions, including the condensation of Schiff bases and cyclization reactions, and have been tested against a range of bacterial and fungal strains, showing promising results in vitro.
For instance, Patel et al. (2011) synthesized a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases and evaluated their antimicrobial activity, finding that compounds with chloro and methoxy groups exhibited significant antimicrobial properties (Patel & Patel, 2011). Similarly, Sharma and Saxena (2014) synthesized azetidinyl-quinolines and thiazolidinylquinolines, demonstrating their efficacy as antibacterial agents against various bacterial strains (Sharma & Saxena, 2014).
Antiparkinsonian Potential
Research has also explored the potential antiparkinsonian properties of quinazolin-4(3H)-one derivatives. Kumar et al. (2012) prepared compounds by reacting amantadinyl-quinazolin-4(3H)-ones with various substituted aromatic aldehydes and found that some derivatives exhibited promising antiparkinsonian activity, highlighting the compound's potential in developing treatments for Parkinson's disease (Kumar, Kaur, & Kumar, 2012).
Inhibitors Against Malaria
Another intriguing application is the synthesis of quinazolin-2,4-dione hybrid molecules as potential inhibitors against malaria. Abdelmonsef et al. (2020) synthesized novel hybrid quinazolin-2,4-dione analogs and performed in silico molecular docking studies to analyze their interaction with Plasmodium falciparum dihydroorotate dehydrogenase, showing that some compounds exhibited high binding affinity, suggesting their potential as antimalarial agents (Abdelmonsef et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, suggesting that this compound may have a similar range of targets .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, potentially leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, suggesting that this compound may have similar effects .
Pharmacokinetics
Similar compounds have been found to have a range of pharmacokinetic properties, suggesting that this compound may have similar characteristics .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level, suggesting that this compound may have similar effects .
Action Environment
Similar compounds have been found to be influenced by a range of environmental factors, suggesting that this compound may be similarly affected .
properties
IUPAC Name |
3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(19-7-11(8-19)23-16-17-5-6-24-16)9-20-10-18-13-4-2-1-3-12(13)15(20)22/h1-6,10-11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXGQJEQWNGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

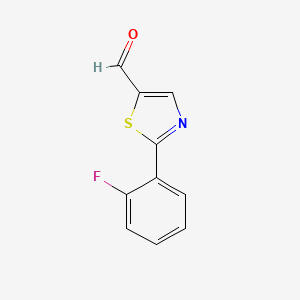
![3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606345.png)
![6-(2-fluorobenzyl)-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2606346.png)
![4-[4-(Methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine](/img/structure/B2606349.png)
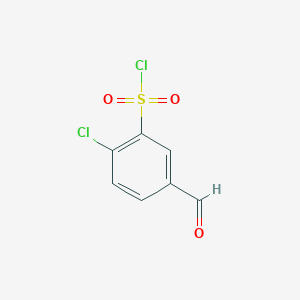
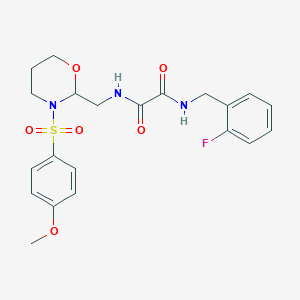
![Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate](/img/structure/B2606355.png)
![ethyl 2-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2606356.png)
![3-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2606357.png)
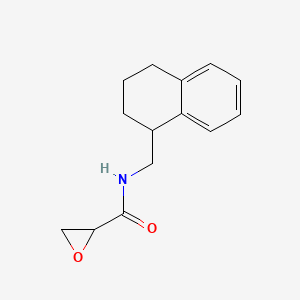
![Thieno[3,2-c]pyridine-7-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B2606360.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2606362.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2606364.png)
